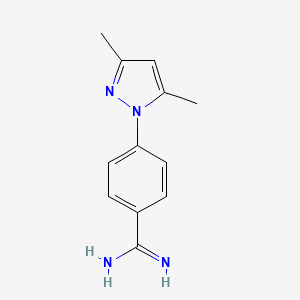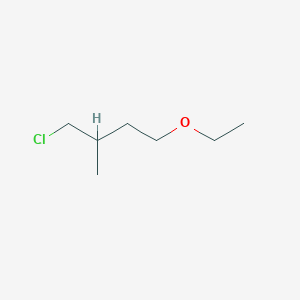
5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C₉H₁₀ClNO₂S and a molecular weight of 231.70 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride typically involves the reaction of 5,6,7,8-tetrahydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative . The general reaction scheme is as follows:
5,6,7,8-Tetrahydroquinoline+Chlorosulfonic Acid→5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and stringent quality control measures are common in industrial settings to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.
Reduction Products: Reduction can lead to the formation of 5,6,7,8-tetrahydroquinoline derivatives with different functional groups at the 8-position.
Applications De Recherche Scientifique
5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride involves its ability to act as a sulfonylating agent. It can react with nucleophiles to form sulfonamide or sulfonate derivatives, which can then interact with biological targets such as enzymes or receptors. The specific molecular targets and pathways depend on the structure of the resulting derivatives and their interactions with biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Acetyl-5,6,7,8-tetrahydroquinoline: This compound has a similar tetrahydroquinoline core but with an acetyl group at the 8-position instead of a sulfonyl chloride group.
5,6,7,8-Tetrahydroquinoline: The parent compound without any substituents at the 8-position.
Uniqueness
5,6,7,8-Tetrahydroquinoline-8-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and a versatile reagent in chemical research .
Propriétés
Formule moléculaire |
C9H10ClNO2S |
|---|---|
Poids moléculaire |
231.70 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydroquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2 |
Clé InChI |
VLHJDXVNWFCBKM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C=CC=N2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


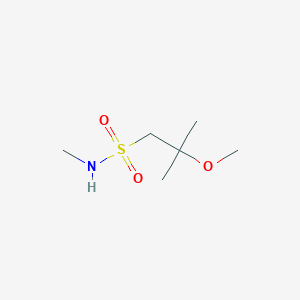
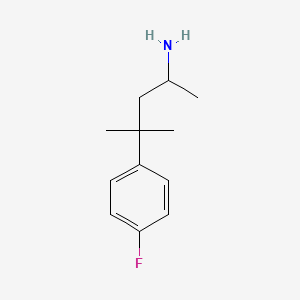
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13205162.png)
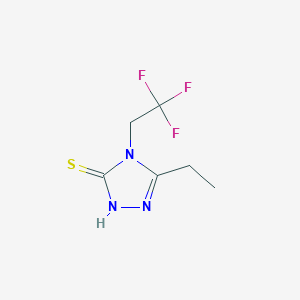
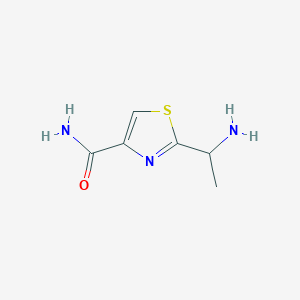
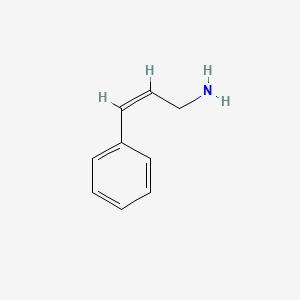
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
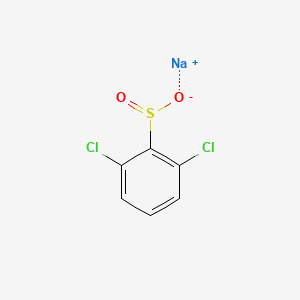
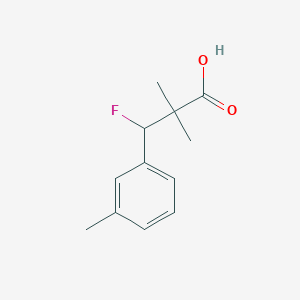
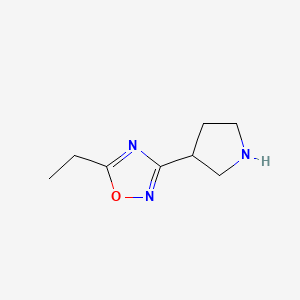
![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)

